Cas no 436095-35-1 (3-[(4-methylpiperazin-1-yl)sulfonyl]aniline)
![3-[(4-methylpiperazin-1-yl)sulfonyl]aniline structure](https://es.kuujia.com/scimg/cas/436095-35-1x500.png)
3-[(4-methylpiperazin-1-yl)sulfonyl]aniline Propiedades químicas y físicas
Nombre e identificación
-
- Benzenamine,3-[(4-methyl-1-piperazinyl)sulfonyl]-
- 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine
- 3-[(4-methylpiperazinyl)-sulfonyl]-phenylamine
- 3-(4-methylpiperazin-1-yl)sulfonylaniline
- 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- 436095-35-1
- AMY27195
- LENADRWBVLFBSX-UHFFFAOYSA-N
- FT-0677259
- AKOS000143731
- EN300-54409
- 3-(4-methylpiperazin-1-ylsulfonyl)aniline
- 3-(4-methyl-piperazine-1-sulfonyl)phenylamine
- Z239126074
- 1-(3-aminophenylsulfonyl)-4-methylpiperazine
- SR-01000328483-1
- CS-0117653
- VS-09672
- 3-(4-Methylpiperazine-1-sulfonyl)aniline
- 3-((4-methylpiperazin-1-yl)sulfonyl)aniline
- SCHEMBL266849
- SR-01000328483
- DTXSID60390414
- STK946207
- BBL030199
- G31379
-
- MDL: MFCD04035371
- Renchi: InChI=1S/C11H17N3O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3
- Clave inchi: LENADRWBVLFBSX-UHFFFAOYSA-N
- Sonrisas: CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N
Atributos calculados
- Calidad precisa: 255.10400
- Masa isotópica única: 255.10414797g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 2
- Complejidad: 344
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.2
- Superficie del Polo topológico: 75Ų
Propiedades experimentales
- PSA: 75.02000
- Logp: 1.74270
3-[(4-methylpiperazin-1-yl)sulfonyl]aniline Información de Seguridad
3-[(4-methylpiperazin-1-yl)sulfonyl]aniline Datos Aduaneros
- Código HS:2933599090
- Datos Aduaneros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-[(4-methylpiperazin-1-yl)sulfonyl]aniline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188293-500mg |
3-(4-Methylpiperazin-1-ylsulfonyl)aniline |
436095-35-1 | 98% | 500mg |
¥4595.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188293-5g |
3-(4-Methylpiperazin-1-ylsulfonyl)aniline |
436095-35-1 | 98% | 5g |
¥13818.00 | 2024-08-09 | |
Enamine | EN300-54409-2.5g |
3-[(4-methylpiperazin-1-yl)sulfonyl]aniline |
436095-35-1 | 95.0% | 2.5g |
$238.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012160-1g |
3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine |
436095-35-1 | 1g |
5282.0CNY | 2021-07-13 | ||
TRC | M726250-100mg |
3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine |
436095-35-1 | 100mg |
$ 70.00 | 2022-06-03 | ||
Alichem | A139001691-1g |
3-((4-Methylpiperazin-1-yl)sulfonyl)aniline |
436095-35-1 | 95% | 1g |
$328.60 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012160-5g |
3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine |
436095-35-1 | 5g |
17166.0CNY | 2021-07-13 | ||
Enamine | EN300-54409-10.0g |
3-[(4-methylpiperazin-1-yl)sulfonyl]aniline |
436095-35-1 | 95.0% | 10.0g |
$645.0 | 2025-02-20 | |
Enamine | EN300-54409-0.1g |
3-[(4-methylpiperazin-1-yl)sulfonyl]aniline |
436095-35-1 | 95.0% | 0.1g |
$47.0 | 2025-02-20 | |
Fluorochem | 030806-2g |
3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine |
436095-35-1 | 2g |
£598.00 | 2022-03-01 |
3-[(4-methylpiperazin-1-yl)sulfonyl]aniline Literatura relevante
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
Related Articles
-
Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025
-
La búsqueda de compuestos líderes innovadores representa un pilar fundamental en el descubrimiento d……Jun 24, 2025
-
Diseño Racional de Fármacos Basados en la Estructura: Avances en la Biomedicina Química El diseño ra……Jun 25, 2025
-
Introducción a la Proteína Quinasa B y su Importancia en el Cáncer La Proteína Quinasa B (AKT), comp……Jun 19, 2025
-
Inhibidores de la Tirosina Quinasa: Revolucionando el Tratamiento Dirigido del Cáncer La biomedicina……Jun 25, 2025
436095-35-1 (3-[(4-methylpiperazin-1-yl)sulfonyl]aniline) Productos relacionados
- 66739-87-5(1-methyl-4-(phenylsulfonyl)piperazine)
- 69249-13-4(4-(Piperazin-1-ylsulfonyl)aniline)
- 1806275-87-5(Ethyl 4-cyano-2-mercapto-6-methylbenzoate)
- 1805397-43-6(5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetic acid)
- 2138359-14-3(1-(2,2-dimethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine)
- 1304452-72-9(4-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperazine-1-carboxamide)
- 2034560-35-3(N-benzyl-3-[(4-cyanopyridin-2-yl)oxy]piperidine-1-carboxamide)
- 391863-90-4(2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide)
- 2137563-03-0(1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine)
- 58380-93-1(3-(2,2,3,4,4,4-Hexafluoro-butoxy)-propionitrile)
